N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazothiazole core substituted with phenyl and carboxamide groups. Its structure is characterized by a 2,5-dimethylphenyl group attached to the carboxamide nitrogen, which may influence steric and electronic properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-10-14(2)17(11-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYOJYJUPTRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form an imidazo[2,1-b][1,3]thiazole intermediate. This intermediate is then further reacted with 2,5-dimethylphenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or methoxylated derivatives.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the potential of N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide as an anticancer agent. Research indicates that compounds with similar imidazo[2,1-b]thiazole structures exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Pancreatic Cancer
A study investigated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells. The results showed that certain derivatives had half maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM against SUIT-2, Capan-1, and Panc-1 cell lines. These findings suggest that modifications to the thiazole structure can enhance anticancer activity and warrant further exploration of this compound in cancer research .
Other Therapeutic Applications
Beyond its anticancer properties, this compound may possess additional therapeutic benefits:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially aiding in the treatment of inflammatory diseases.
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial effects. Preliminary studies could explore the efficacy of this compound against various microbial strains.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with target proteins involved in cancer pathways. Such studies can help identify potential mechanisms of action and guide further synthesis of analogs with improved efficacy.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Physicochemical Properties
The compound shares its core imidazo[2,1-b][1,3]thiazole-2-carboxamide scaffold with several analogs, differing primarily in the substitution pattern on the phenyl ring. Key comparisons include:
Key Observations :
Pharmacologically Active Analogs
- Dasatinib (BMS-354825) : A thiazolecarboxamide derivative with anticancer activity. Unlike the target compound, Dasatinib includes a chloro-methylphenyl group and a hydroxyethylpiperazine moiety, contributing to its kinase inhibition properties.
- CAS 105963-46-0 : This analog, with a phenylethyl substituent, is hypothesized to exhibit pharmacological activity due to hydrogen bonding and lipophilic interactions.
Therapeutic Potential: The imidazothiazole core is recurrent in medicinal chemistry, suggesting the target compound may share anticancer or antimicrobial properties observed in analogs .
Physicochemical and Crystallographic Considerations
- LogP and Solubility : The XlogP value of 4.8 for a related compound () indicates moderate lipophilicity, likely shared by the target compound due to its aromatic substituents .
Research Findings and Gaps
- Availability : Structural analogs such as G677-0012 and G677-0016 are available in milligram quantities, facilitating comparative studies .
- Synthetic Feasibility: The use of crystallographic software (e.g., SHELXL) for structural determination, as noted in , could aid in resolving the target compound’s conformation .
- Unanswered Questions: Biological activity data for the target compound are absent in the evidence.
Biological Activity
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the class of thiazolecarboxamides. Its structure includes a thiazole ring fused with an imidazole ring and various substituents that contribute to its unique properties. The compound has been synthesized through multi-step organic reactions involving 2-aminothiazole and 2,5-dimethylphenyl isocyanate.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Tyrosine-protein kinase Syk : This interaction may play a significant role in its anticancer properties.
- Cyclooxygenase (COX) inhibition : The compound has shown significant inhibitory activities against COX enzymes, impacting inflammatory processes within biological systems .
Biological Activities
The compound exhibits a wide range of biological activities:
- Antimicrobial Activity : Research indicates that thiazole derivatives have potential as antimicrobial agents against both Gram-positive bacteria and drug-resistant fungi. For example, derivatives similar to this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Anticancer Properties : Studies have shown that imidazo[2,1-b][1,3]thiazole derivatives possess antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxic activity against pancreatic cancer cells with promising results .
- Anti-inflammatory Effects : As a COX inhibitor, the compound could potentially reduce inflammation, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of related imidazo[2,1-b][1,3]thiazole compounds on pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated that these compounds exhibited IC50 values in the submicromolar range, demonstrating potent cytotoxicity against resistant cancer cells . This highlights the potential application of this compound in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of imidazothiazole precursors and subsequent coupling with substituted phenyl groups. Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (reflux conditions), and catalysts like palladium or copper salts for cross-coupling reactions. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography (using SHELX software) resolves stereochemical ambiguities .
Q. What preliminary assays are used to assess biological activity?
- Methodological Answer : Initial screens include antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity assays (MTT or SRB against cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations guide potency evaluation. Positive controls (e.g., doxorubicin) validate assay robustness .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in imidazothiazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects:
- Phenyl ring substitution : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial activity but may increase toxicity.
- Amide linker : Replacing carboxamide with sulfonamide alters solubility and target binding.
Computational docking (AutoDock Vina) predicts interactions with enzymes like DNA gyrase or tubulin. Validate with mutagenesis studies .
Q. How to resolve contradictions in reported synthetic yields for imidazothiazole derivatives?
- Methodological Answer : Discrepancies often arise from reaction kinetics or impurity profiles. Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).
- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) vs. CuI (10 mol%).
- Real-time monitoring : HPLC or TLC tracks intermediate formation. Reproduce protocols from conflicting studies under controlled conditions to isolate variables .
Q. What strategies mitigate off-target effects in anticancer applications?
- Methodological Answer :
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance tumor-specific activation.
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve bioavailability and reduce systemic toxicity.
- Kinase profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended targets. Adjust substituents to minimize cross-reactivity .
Q. How to validate the compound’s mechanism of action using in vivo models?
- Methodological Answer :
- Xenograft models : Administer compound (10–50 mg/kg, IP) to nude mice with implanted tumors. Monitor tumor volume and histopathology.
- Biomarker analysis : Quantify apoptosis markers (caspase-3) via ELISA or Western blot.
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS. Compare with in vitro efficacy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
